molecular formula C18H26N6O B2819754 2-cyclopentyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 1211750-72-9

2-cyclopentyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2819754
CAS No.: 1211750-72-9
M. Wt: 342.447
InChI Key: KTUQQPIKAMVBEV-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a complex organic compound characterized by its unique structural features, which include a pyrazolopyrimidine core, a pyrrolidine ring, and a cyclopentane moiety. This structure lends the compound potential utility in various scientific applications, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes

The synthesis of 2-cyclopentyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide typically involves a multi-step process:

  • Formation of Pyrazolopyrimidine Core: Starting with a suitable pyrazole derivative, cyclization reactions are employed to form the pyrazolopyrimidine core.

  • Introduction of Pyrrolidine Ring: Pyrrolidine is introduced through nucleophilic substitution or addition reactions.

  • Cyclopentyl Group Addition: The cyclopentyl moiety is attached via alkylation or acylation reactions.

Reaction Conditions

The reactions often require specific conditions such as:

  • Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.

  • Catalysts: Acid or base catalysts like HCl, NaOH, or specialized organic catalysts.

  • Temperature: Ranges from room temperature to moderate heating (up to 80°C).

Industrial Production

Industrial-scale production mirrors lab-scale synthesis but employs larger reaction vessels, optimized reaction times, and scalable purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation, potentially converting secondary amines to corresponding N-oxides.

  • Reduction: Reduction reactions may target the pyrazolopyrimidine ring, leading to ring-opening or hydrogenation.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are feasible due to the presence of electron-rich and electron-poor sites.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Substituents: Halides, alkyl groups, and other functional groups can be introduced using halogenation agents or organometallic reagents.

Major Products

  • N-oxides: From oxidation reactions.

  • Hydrogenated Derivatives: From reduction processes.

  • Substituted Analogs: From substitution reactions, leading to various functionalized derivatives.

Scientific Research Applications

Chemistry

The compound serves as a key intermediate in the synthesis of other complex organic molecules, aiding in the development of new materials and catalysts.

Biology

In biological research, it acts as a probe to study enzyme interactions and metabolic pathways, given its unique structural features.

Medicine

Significantly, it exhibits potential pharmacological activity, making it a candidate for drug development. Its interactions with various biological targets can lead to novel therapeutic agents.

Industry

In the industrial sphere, it may be used in the formulation of specialty chemicals and advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-cyclopentyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide exerts its effects involves:

  • Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.

  • Pathways Involved: The compound can influence signaling pathways, impacting processes such as cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopentyl-N-(2-(4-piperidinyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

  • 2-cyclopentyl-N-(2-(4-pyridinyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Uniqueness

What sets 2-cyclopentyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide apart is its specific combination of structural elements, which may confer distinct physicochemical properties and biological activities compared to its analogs.

There you have it—a comprehensive dive into this compound. Intrigued by anything specific here?

Properties

IUPAC Name

2-cyclopentyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O/c25-16(11-14-5-1-2-6-14)19-7-10-24-18-15(12-22-24)17(20-13-21-18)23-8-3-4-9-23/h12-14H,1-11H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUQQPIKAMVBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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